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Compound of Interest

Compound Name: DBCO-N-bis(PEG4-acid)

Cat. No.: B13721833 Get Quote

DBCO-N-bis(PEG4-acid) is a sophisticated chemical tool designed for the precise assembly of

complex biomolecular conjugates.[1] Its structure is composed of three critical functional

components:

Dibenzocyclooctyne (DBCO): A highly strained cyclic alkyne that is the cornerstone of its

function. The ring strain enables it to react with azide-containing molecules with high

efficiency and specificity through a mechanism known as Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).[2][3] This reaction is a type of "click chemistry" that proceeds rapidly

under physiological conditions without the need for a cytotoxic copper catalyst, making it

ideal for use in living systems.[2][4]

Branched Polyethylene Glycol (PEG) Spacers: The molecule features two PEG4 arms,

which are hydrophilic chains of four repeating ethylene glycol units. These PEG linkers

enhance the aqueous solubility of the molecule and its conjugates, reduce the potential for

aggregation, and provide a flexible spacer to minimize steric hindrance between the

conjugated entities.[5][6]

Dual Carboxylic Acids (-COOH): At the terminus of each PEG arm is a carboxylic acid group.

These two functional groups can be activated to react with primary amines, such as those on

the surface of proteins (e.g., lysine residues), to form highly stable amide bonds.[1][6][7] This

dual functionality allows for the attachment of one or two amine-containing molecules.

The unique combination of a single DBCO group and two carboxylic acid groups makes

DBCO-N-bis(PEG4-acid) a Y-shaped or branched linker, enabling the creation of multivalent or

complex bioconjugates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b13721833?utm_src=pdf-interest
https://www.benchchem.com/product/b13721833?utm_src=pdf-body
https://broadpharm.com/product/bp-25448
https://www.bocsci.com/research-area/discover-dibenzocyclooctyne-dbco-a-versatile-reagent-for-click-chemistry-and-bioconjugation.html
https://enamine.net/building-blocks/bioorthogonal-reagents/cyclooctynes
https://www.bocsci.com/research-area/discover-dibenzocyclooctyne-dbco-a-versatile-reagent-for-click-chemistry-and-bioconjugation.html
https://docs.aatbio.com/products/protocol/DBCO_Azide.pdf
https://broadpharm.com/product-categories/polymer-peg/dbco
https://broadpharm.com/product/bp-40433
https://broadpharm.com/product/bp-25448
https://broadpharm.com/product/bp-40433
https://www.medchemexpress.com/dbco-n-bis-peg4-acid.html
https://www.benchchem.com/product/b13721833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13721833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DBCO Group (for SPAAC) Linker Core

Amine-Reactive Groups

Dibenzocyclooctyne N-(PEG4-carbonyl)

PEG4-Acid

PEG4-Acid

Click to download full resolution via product page

Figure 1: Structural components of DBCO-N-bis(PEG4-acid).

Core Mechanism of Action
The mechanism of action of DBCO-N-bis(PEG4-acid) is a sequential, two-stage process that

leverages two distinct and orthogonal chemical reactions. This allows for the controlled and

specific conjugation of different molecular entities.

Stage 1: Amine Coupling via Carboxylic Acid Activation The initial step involves the covalent

attachment of amine-containing molecules to the linker. The two terminal carboxylic acid

groups are not intrinsically reactive towards amines and must first be "activated".[1] This is

typically achieved using carbodiimide chemistry, most commonly with N-(3-

Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide

(NHS) or a water-soluble equivalent (Sulfo-NHS).[8][9] EDC activates the carboxyl group,

which then reacts with NHS to form a semi-stable NHS ester. This ester is significantly more

reactive towards primary amines than the original carboxylic acid, readily forming a stable

amide bond upon reaction with an amine-containing molecule (e.g., protein, peptide, or small

molecule drug).[8][10]

Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Once the DBCO linker is

conjugated to one or two molecules via its acid groups, the DBCO moiety remains available for

the second stage of the reaction.[10] The DBCO group reacts specifically with a molecule that

has been functionalized with an azide (-N₃) group.[2][11] Driven by the high ring strain of the

cyclooctyne, the DBCO group undergoes a [3+2] cycloaddition with the azide.[3][12] This
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reaction, known as SPAAC or copper-free click chemistry, forms an irreversible and highly

stable triazole ring, covalently linking the two components.[4][13]

The key advantages of this SPAAC reaction are:

Bioorthogonality: The reaction is highly specific and does not interfere with or cross-react

with other functional groups found in biological systems, such as amines or thiols.[2][11]

Biocompatibility: It proceeds efficiently under mild, physiological conditions (aqueous buffer,

neutral pH, room temperature) and does not require a cytotoxic copper catalyst.[4][14]

Fast Kinetics: The reaction is characterized by rapid kinetics, allowing for efficient

conjugation even at low concentrations.[2]

Stage 1: Amine Coupling

Stage 2: SPAAC (Click Chemistry)
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Figure 2: Two-stage mechanism of action for DBCO-N-bis(PEG4-acid).

Physicochemical and Reactivity Data
The following table summarizes key quantitative properties for DBCO-N-bis(PEG4-acid) and

related DBCO compounds. This data is critical for designing and executing conjugation

experiments.

Property Value Source(s)

Chemical Formula C₄₁H₅₆N₂O₁₄ [1]

Molecular Weight 800.9 g/mol [1]

Purity Typically ≥98% (by HPLC) [1]

Appearance
Colorless to yellow-brown

solid/oil
[10]

Solubility
Soluble in DMSO, DMF,

Dichloromethane (DCM)
[1]

Storage Conditions
-20°C, desiccated, protected

from light
[1]

DBCO Reactivity
Highly reactive with azides via

SPAAC
[2][3]

Carboxylic Acid Reactivity

Reacts with primary amines

after activation (e.g., with

EDC/NHS)

[1][7]

Experimental Protocols
The following are generalized methodologies for the key experimental procedures involving

DBCO-N-bis(PEG4-acid). Optimization is often required based on the specific molecules being

conjugated.
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Protocol 1: Amine Conjugation via Carboxylic Acid
Activation
This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein containing

primary amines (e.g., lysine residues).

Materials:

DBCO-N-bis(PEG4-acid)

Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)

Activation reagents: EDC and NHS (or Sulfo-NHS)

Anhydrous DMSO or DMF

Activation Buffer: 0.1 M MES, pH 5.0-6.0

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Desalting column for purification

Procedure:

Reagent Preparation:

Prepare a stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g.,

10 mg/mL).

Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or activation buffer.

Activation of Carboxylic Acids:

In a microcentrifuge tube, dissolve the desired amount of DBCO-N-bis(PEG4-acid) in
Activation Buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b13721833?utm_src=pdf-body
https://www.benchchem.com/product/b13721833?utm_src=pdf-body
https://www.benchchem.com/product/b13721833?utm_src=pdf-body
https://www.benchchem.com/product/b13721833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13721833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a 1.5 to 2-fold molar excess of both EDC and NHS relative to the DBCO linker.

Incubate for 15-30 minutes at room temperature to form the activated NHS ester.

Conjugation to Protein:

Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.

Immediately add the activated DBCO-linker solution to the protein solution. The molar ratio

of linker to protein will depend on the desired degree of labeling.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching and Purification:

Add Quenching Buffer to the reaction mixture to quench any unreacted NHS ester.

Incubate for 30 minutes.

Purify the resulting DBCO-functionalized protein using a desalting column to remove

excess linker and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol describes the copper-free click reaction between the DBCO-functionalized

molecule and an azide-containing molecule.

Materials:

DBCO-functionalized molecule (from Protocol 1)

Azide-containing molecule (e.g., azide-modified drug, probe, or biomolecule)

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13721833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup:

Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the

Reaction Buffer.

A 2 to 4-fold molar excess of the azide-modified molecule is often used to ensure

complete reaction of the DBCO groups.[4]

Incubation:

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4]

The reaction time can vary depending on the concentration and reactivity of the

substrates.

Analysis and Purification:

Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE,

HPLC, or LC-MS).

If necessary, purify the final conjugate to remove any unreacted starting materials.
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Figure 3: Experimental workflow for bioconjugate synthesis.
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Applications in Drug Development
The unique branched structure of DBCO-N-bis(PEG4-acid) makes it a powerful tool for

creating novel and complex therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to a

single linker site on an antibody, potentially increasing the drug-to-antibody ratio (DAR).

Alternatively, one acid can attach to the antibody and the other to a modifying agent (e.g., for

solubility), while the DBCO group attaches the cytotoxic payload.[8][15]

PROTACs (Proteolysis Targeting Chimeras): The branched nature of the linker can be used

to construct more complex PROTACs, potentially engaging multiple protein targets or

improving spatial orientation between the target protein and the E3 ligase.[8][15]

Multivalent Targeting: The linker can be used to attach two targeting ligands (e.g., peptides

or small molecules) to a central scaffold (attached via the DBCO group), leading to

constructs with increased avidity and specificity for their cellular targets.

Example Application: Multivalent Targeting Agent

Drug Delivery Vehicle
(e.g., Nanoparticle)
with Azide Surface

DBCO-N-bis(PEG4-acid)

Triazole Linkage
(via SPAAC)

Targeting Ligand 1
(with Amine)

Amide Bond

Targeting Ligand 2
(with Amine)

Amide Bond
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Figure 4: Conceptual use in targeted drug delivery.

Conclusion
DBCO-N-bis(PEG4-acid) is a highly versatile and powerful chemical linker whose mechanism

of action relies on the sequential and orthogonal execution of amine coupling and copper-free

click chemistry. Its branched structure, combined with the biocompatibility and efficiency of the

SPAAC reaction, provides researchers and drug developers with a sophisticated tool for the

rational design and synthesis of advanced bioconjugates, from multivalent targeting agents to

complex ADCs and PROTACs. A thorough understanding of its properties and reaction

protocols is essential for leveraging its full potential in creating next-generation therapeutics

and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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